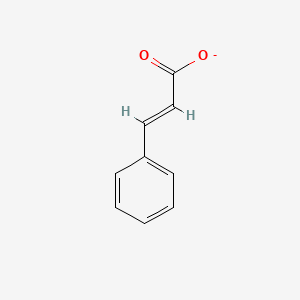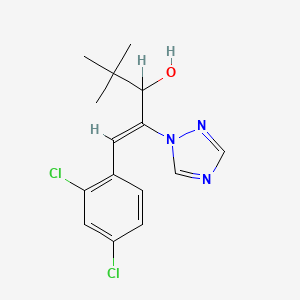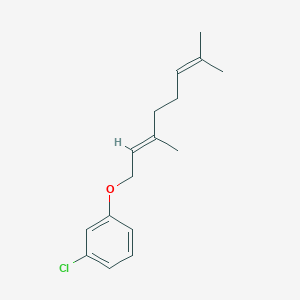
Micrococcin P1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Micrococcin P1 is a thiopeptide antibiotic known for its potent antibacterial, antiprotozoal, antimalarial, cytotoxic, and gene-modulating activities . It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . This compound was first discovered in the mid-20th century and has since been the subject of extensive research due to its unique structure and broad-spectrum activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Micrococcin P1 involves a series of complex steps. A novel molybdenum (VI)-oxide/picolinic acid catalyst is used for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . The synthesis features a C–H activation strategy to install the trisubstituted pyridine core and thiazole groups. The process includes peptide coupling and macrocyclization at the thiazole carboxylic acid adjacent to valine .
Industrial Production Methods: The purification process involves a one-step protocol resulting in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Micrococcin P1 undergoes various chemical reactions, including cyclodehydration and peptide coupling . The compound’s synthesis involves the formation of thiazoline heterocycles and macrocyclization .
Common Reagents and Conditions:
Cyclodehydration: Molybdenum (VI)-oxide/picolinic acid catalyst under mild and neutral conditions.
Peptide Coupling: Standard peptide coupling reagents and conditions.
Major Products: The major product of these reactions is the fully synthesized this compound, which exhibits potent antimicrobial properties .
Scientific Research Applications
Micrococcin P1 has a wide range of scientific research applications:
Mechanism of Action
Micrococcin P1 exerts its effects by inhibiting ribosomal protein synthesis. It interacts with the L11 binding domain (RplK) of the 23S ribosomal RNA, thereby blocking the synthesis of essential proteins in bacteria . This mechanism is similar to other thiopeptide antibiotics, making it a valuable tool in combating antibiotic-resistant bacterial strains .
Comparison with Similar Compounds
Thiocillin I: Another thiopeptide antibiotic with a similar structure and mode of action.
Lacticin 481: A thiopeptide with antibacterial activity against Gram-positive bacteria.
Uniqueness: Micrococcin P1 is unique due to its broad-spectrum activity and potent inhibition of ribosomal protein synthesis . Its ability to combat MRSA and Mycobacterium tuberculosis makes it particularly valuable in medical research .
Properties
Molecular Formula |
C48H49N13O9S6 |
|---|---|
Molecular Weight |
1144.4 g/mol |
IUPAC Name |
2-[2-[(12S,19R,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21+,22+,33+,34-,35-/m0/s1 |
InChI Key |
MQGFYNRGFWXAKA-GXSYYHJRSA-N |
SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |
Synonyms |
micrococcin micrococcin P1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[2-(3-{3-[({[({[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-2-hydroxy-3-methylbutanamido}propanamido)ethyl]sulfanyl}-5-oxopent-3-enoic acid](/img/structure/B1238485.png)




![4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B1238494.png)


![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)




